molecular formula C8H10ClN B1381351 Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride CAS No. 1810070-03-1

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride

Cat. No.: B1381351
CAS No.: 1810070-03-1
M. Wt: 155.62 g/mol
InChI Key: LHUAGIGSYLCNAS-UHFFFAOYSA-N
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Description

Structural Elucidation of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Hydrochloride

Molecular Topology and Bicyclic Framework Analysis

This compound is a strained bicyclic compound belonging to the benzocyclobutene family. Its molecular formula is C₈H₁₀ClN , with a molecular weight of 153.61 g/mol . The bicyclo[4.2.0] nomenclature denotes a bridged bicyclic framework:

  • Bridge A : 4-membered bridge (two carbons and two bridgehead atoms).
  • Bridge B : 2-membered bridge (one carbon and one bridgehead atom).
  • Bridge C : 0-membered bridge (directly fused bridgehead atoms).

The triene system (three conjugated double bonds) introduces aromatic character to the bicyclic core, while the hydrochloride salt form protonates the amine group, enhancing solubility and stability. The compound’s strained structure, characteristic of benzocyclobutene derivatives, influences its reactivity and spectroscopic properties.

Crystallographic Characterization of Benzocyclobutene Derivatives

While direct crystallographic data for this compound remain unreported, related benzocyclobutene derivatives provide insights into structural motifs:

Compound Space Group Key Observations Source
Benzocyclobutene-1,2-dione Pbc2₁ Planar benzene and cyclobutene rings with angular distortions; van der Waals packing.
cis-Benzocyclobutene-1,2-diol dinitrate P2₁/n Puckered cyclobutene ring; nitrate groups at 78.6° to each other; weak C–H···π interactions.
Bisbenzocyclobutene-terminated imidazolium Monoclinic Dihedral angles of 38.0° and 72.7° between BCB units and central ring; π-π stacking.

These studies suggest that the hydrochloride form may adopt similar packing interactions, such as hydrogen bonding involving the NH₃⁺ group or π-π stacking between aromatic regions. Computational models indicate a planar geometry for the bicyclic core, with the amine group positioned axially to minimize steric strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The protonated amine in the hydrochloride form is not observed in ¹H NMR , as the NH₃⁺ group undergoes rapid exchange with solvent protons. Key spectral features include:

Region Chemical Shift (δ, ppm) Assignment Source
Aromatic 7.0–7.2 Protons on the benzene-like ring system, split by conjugation.
Bridgehead 3.1–3.3 Protons adjacent to the strained cyclobutene ring, influenced by ring strain.

For the free amine precursor, ¹³C NMR would reveal signals for aromatic carbons (δ 120–130 ppm) and bridgehead carbons (δ 40–50 ppm), consistent with conjugated triene systems.

Infrared (IR) and Raman Vibrational Signatures

The IR and Raman spectra of benzocyclobutene derivatives exhibit distinct vibrational modes:

Technique Key Absorptions (cm⁻¹) Assignment Source
IR 3200–3500 N–H stretching (NH₃⁺ group in hydrochloride).
IR 1600–1500 C=C stretching in the triene system; aromatic ring vibrations.
Raman 600–800 Ring-puckering vibrations of the cyclobutene ring; bridgehead bending.

The strained cyclobutene ring contributes to unique C–H bending modes in the 600–800 cm⁻¹ region, distinguishing it from unstrained bicyclic compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of related bicyclic amines reveals characteristic fragmentation pathways:

Fragmentation Pathway Observed m/z Proposed Fragment Source
Loss of HCl (m/z 153.61 → 117.6) 117.6 Free amine (C₈H₉N) after deprotonation.
Cleavage of bicyclic bridges 77.04 Benzene ring (C₆H₅⁺) or smaller fragments (e.g., C₄H₅⁺).

The hydrochloride’s fragmentation is dominated by the loss of HCl, followed by cleavage of the bicyclic framework into stable aromatic or aliphatic fragments. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₁₀ClN with a calculated mass of 153.61 g/mol .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h3-5H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUAGIGSYLCNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-03-1
Record name Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of the Bicyclic Core: Bicyclo[4.2.0]octa-1,3,5-triene

The foundational step involves synthesizing the bicyclo[4.2.0]octa-1,3,5-triene structure, which is achieved through a series of reactions starting from benzocyclobutene derivatives:

  • Bromination of Benzocyclobutene:
    Benzocyclobutene undergoes selective bromination, typically at the 1,3,5-positions, to form a brominated intermediate. This step is crucial for activating the molecule for subsequent cyclization reactions.

  • Cyclization to Form Bicyclo[4.2.0]octa-1,3,5-triene:
    The brominated intermediate then undergoes intramolecular cyclization, often facilitated by heat or catalysts such as Lewis acids, to form the strained bicyclic system. This cyclization is a key step, as it establishes the core structure.

Reaction Data Table 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene

Step Reagents Conditions Yield References
Bromination N-bromosuccinimide (NBS) CCl4, room temperature 85% ,
Cyclization Lewis acid (e.g., AlCl3) Reflux, inert atmosphere 70-80% ,

Introduction of the Amine Group

Once the bicyclic core is synthesized, the next step involves functionalizing it with an amine group at the 3-position:

  • Nucleophilic Substitution:
    The cyclized intermediate, bearing suitable leaving groups (e.g., halogens), reacts with ammonia or primary amines under controlled conditions to substitute the leaving group with an amino group.

  • Amine Functionalization Conditions:
    Typically performed in polar solvents like ethanol or methanol at elevated temperatures (around 50-80°C), with excess ammonia to drive the substitution.

Reaction Data Table 2: Amine Functionalization

Step Reagents Conditions Yield References
Nucleophilic substitution Ammonia (NH3) Ethanol, 60-80°C 65-75% ,
Purification Recrystallization Ethanol/water - ,

Formation of Hydrochloride Salt

The free amine is then converted into its hydrochloride salt:

  • Salt Formation:
    The amino compound is treated with hydrochloric acid (HCl) in a suitable solvent such as diethyl ether or ethanol, leading to the formation of the hydrochloride salt.

  • Isolation and Purification:
    The salt precipitates out and is purified via filtration, washing, and drying under vacuum.

Reaction Data Table 3: Salt Formation

Step Reagents Conditions Yield References
Acid treatment Hydrochloric acid (HCl) Ethanol or diethyl ether >90% ,
Crystallization Recrystallization Cold ethanol - ,

Research Findings and Optimization

Research indicates that optimizing reaction parameters such as temperature, solvent choice, and reagent excess significantly improves yield and purity. For example:

  • Use of polar aprotic solvents like dimethylformamide (DMF) during amination enhances nucleophilic substitution efficiency.
  • Controlled addition of HCl prevents over-protonation or side reactions.
  • Recrystallization from ethanol-water mixtures yields high-purity hydrochloride salts suitable for further applications.

Industrial Considerations

Scaling up these synthesis routes requires rigorous control of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and in-line purification techniques are being explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.2.0]octa-1,3,5-trien-3-one, while substitution reactions can produce a variety of substituted bicyclo[4.2.0]octa-1,3,5-trien-3-amines .

Scientific Research Applications

Organic Chemistry

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride serves as an important intermediate in synthesizing complex organic molecules and polymers. Its unique bicyclic structure allows for various chemical transformations, including:

  • Oxidation: Producing bicyclo[4.2.0]octa-1,3,5-trien-3-one.
  • Reduction: Converting it into different amine derivatives.
  • Substitution Reactions: Leading to various substituted derivatives.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.
  • Anticancer Activity: Preliminary research shows that it may inhibit enzymes involved in cell proliferation.

Pharmaceutical Development

Ongoing studies explore its potential as a pharmaceutical agent:

  • Drug Synthesis: It has been utilized as a precursor in synthesizing drugs like ivabradine, which is used to treat heart conditions .

Materials Science

In the industrial sector, this compound is applied in producing advanced materials:

  • High-Density Multilayer Interconnect Structures: Used in electronics for improved conductivity and durability.

Case Studies

StudyApplicationFindings
Study on Antimicrobial ActivityBiological ResearchDemonstrated effectiveness against E.coli and Staphylococcus aureus strains .
Drug Development for IvabradinePharmaceutical ResearchSuccessful synthesis pathway established from this compound .
Material Properties AnalysisMaterials ScienceEnhanced electrical properties when integrated into multilayer structures .

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share bicyclic frameworks or functional group similarities:

Compound Name CAS Number Molecular Formula Key Features Biological/Chemical Role
This compound (Target) 55716-66-0 C₈H₁₀ClN Amine at position 3; hydrochloride salt Enzyme inhibition, synthetic intermediate
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride (Enantiomer) 61341-85-3 C₈H₁₀ClN Amine at position 7; (S)-enantiomer Chiral building block for pharmaceuticals
Benzocyclobutene (BCB) 694-87-1 C₈H₈ Unsubstituted bicyclic core Polymer precursor, dielectric material
2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene (BCB003) 145708-71-0 C₈H₆Br₂ Bromine substituents at positions 2 and 5 Cross-coupling reactions
Bicyclo[2.2.2]octan-1-amine hydrochloride (Analog with larger ring system) 85615176 (CID) C₉H₁₄F₃N Trifluoromethyl substituent; bicyclo[2.2.2] framework Structural studies, collision dynamics
Bicyclo[3.1.0]hexan-3-amine hydrochloride 79531-79-6 C₆H₁₁N Smaller bicyclo[3.1.0] core; reduced steric hindrance Synthetic intermediate in small-molecule drugs

Key Differences in Properties and Reactivity

Structural Variations :
  • Ring Size and Strain :
    • The bicyclo[4.2.0] system (target compound) has moderate ring strain compared to bicyclo[2.2.2] (lower strain) and bicyclo[3.1.0] (higher strain) .
    • Strain influences reactivity: e.g., BCB derivatives undergo thermal ring-opening polymerization, while bicyclo[2.2.2] analogs are more stable .
Substituent Effects :
  • Electron-Withdrawing Groups : Bromine in BCB003 enhances electrophilicity for Suzuki-Miyaura couplings, unlike the amine group in the target compound .
  • Chirality : The (S)-enantiomer of bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride shows distinct receptor-binding profiles compared to racemic mixtures .
Solubility and Stability :
  • Hydrochloride salts (target and enantiomers) improve water solubility vs. neutral analogs like BCB .
  • Brominated derivatives (e.g., BCB003) exhibit lower solubility but higher thermal stability .

Research Findings and Data

Table: Comparative Physicochemical Data

Property Target Compound BCB003 Bicyclo[2.2.2] Analog Bicyclo[3.1.0] Analog
Molecular Weight 155.63 g/mol 297.95 g/mol 209.20 g/mol 133.62 g/mol
Hydrogen Bond Donors 2 0 1 1
LogP (Predicted) 1.8 3.2 2.5 0.7
Thermal Stability Moderate High High Low
Biological Activity Enzyme inhibition None reported None reported None reported

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride is a bicyclic compound with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN, with a molecular weight of approximately 155.62 g/mol. The compound features a bicyclic octa-1,3,5-triene core with an amine functional group that enhances its reactivity and potential biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its ability to interfere with specific cellular pathways involved in tumor growth.
  • Antiviral Effects : Preliminary research suggests that derivatives of this compound may possess antiviral properties, particularly against influenza viruses.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling and proliferation pathways, which is crucial for its anticancer effects.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and potentially leading to therapeutic effects against various diseases.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Bicyclo[4.2.0]octa-1,3,5-triene : This can be achieved through bromination of benzocyclobutene followed by cyclization.
  • Amine Functionalization : The introduction of the amine group is performed through nucleophilic substitution reactions.

Table 1: Summary of Synthesis Methods

MethodDescription
BrominationBromination of benzocyclobutene to form intermediates
CyclizationCyclization reactions to yield bicyclic structures
Nucleophilic SubstitutionIntroduction of amine functionality

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.
  • Cancer Cell Proliferation : In vitro assays on human cancer cell lines showed that the compound reduced cell viability by inducing apoptosis through specific signaling pathways.
  • Antiviral Activity : Research investigating its effects on influenza virus replication found that the compound reduced viral titers significantly in treated cells.

Q & A

Q. What are the established synthetic routes for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via cyclization of iodinated intermediates. For example, 3,4-dimethoxyphenylacetic acid undergoes iodination, amidation, and cyclization to form the bicyclic core structure . Key parameters include:

  • Catalyst selection : (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolo-oxazaborole improves enantiomeric excess (e.g., >95% ee) .
  • Temperature control : Cyclization at 80–100°C minimizes side reactions like over-oxidation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves stereoisomers.
StepReagents/ConditionsYield (%)Purity (%)
IodinationI₂, HIO₃, H₂SO₄70–7585–90
CyclizationNaH, THF, 80°C60–6590–95

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 6.85–7.20 (aromatic protons) and δ 3.70–3.85 (methoxy groups) .
  • High-resolution mass spectrometry (HRMS) : Exact mass [M+H]⁺ = 195.1371552 (C₁₀H₁₅N₃O) confirms molecular formula .
  • X-ray crystallography : Resolves bicyclo[4.2.0]octa-1,3,5-triene geometry and hydrochloride counterion positioning .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 254 nm .
  • GC-MS : Detects volatile byproducts (e.g., 6-methylenebicyclo[3.2.0]hept-3-en-2-one) with retention time 10.78 min and m/z 120 .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the bicyclo[4.2.0]octa-1,3,5-triene core?

Methodological Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived phosphoric acids to achieve >90% ee in cyclization steps .
  • Kinetic resolution : Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide solvent selection (e.g., toluene vs. THF) .

Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

  • DSC/TGA analysis : Measure decomposition onset temperature (T₀) under nitrogen flow (e.g., T₀ = 210°C) to reconcile discrepancies in literature .
  • Solubility studies : Compare logP values in polar (DMSO) vs. nonpolar (hexane) solvents to clarify stability under physiological conditions .
  • Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy with biological targets (e.g., ion channels) to validate stability-activity relationships .

Q. How can researchers mitigate stereochemical instability during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at −80°C under argon to prevent racemization .
  • Additives : Include 1% (w/v) trehalose or mannitol to stabilize the hydrochloride salt against humidity .
  • Periodic NMR monitoring : Track δ 3.70–3.85 methoxy signals for signs of demethylation or ring-opening .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity profiles for this compound?

Methodological Answer:

  • Batch variability : Impurities (e.g., 3,4-dimethoxy-N-methyl derivatives) at >0.1% levels can alter IC₅₀ values .
  • Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ion strength (150 mM vs. 100 mM NaCl) affect target binding kinetics .
  • Orthogonal validation : Use SPR (surface plasmon resonance) and patch-clamp electrophysiology to cross-verify activity data .

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